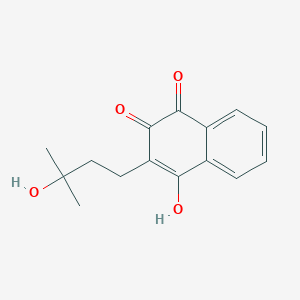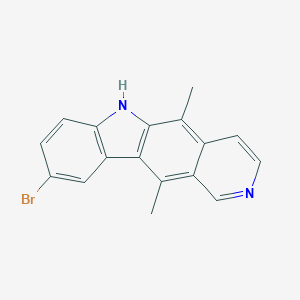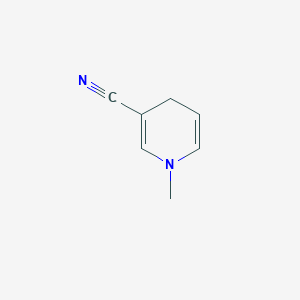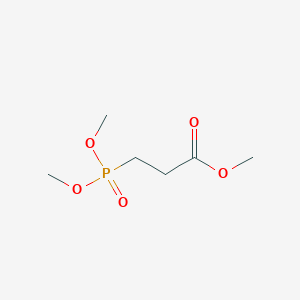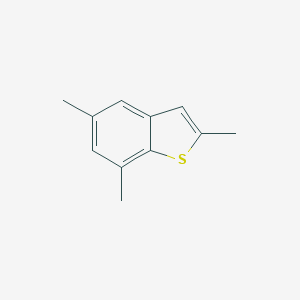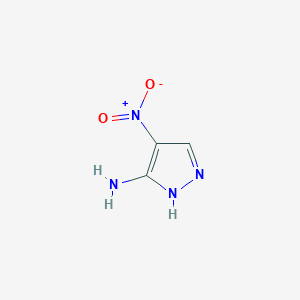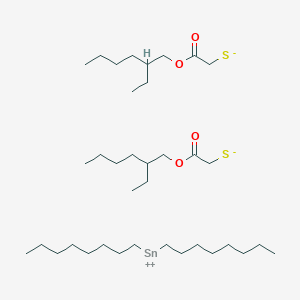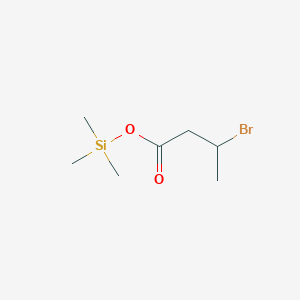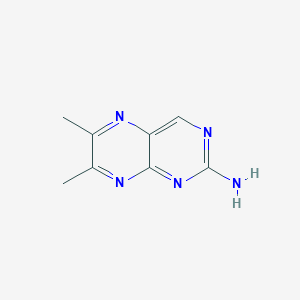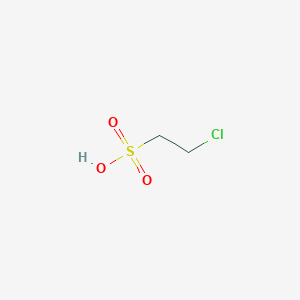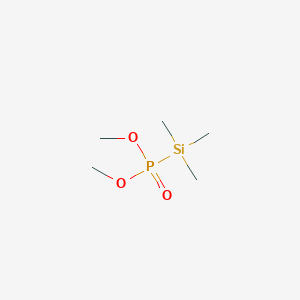
Dimethyl (trimethylsilyl)phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (trimethylsilyl)phosphite, also known as DMTP, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a molecular formula of C5H15O2PSi. DMTP is used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.
Wirkmechanismus
Dimethyl (trimethylsilyl)phosphite is a phosphorus-containing compound that can react with nucleophiles to form phosphorus-oxygen bonds. The mechanism of action of Dimethyl (trimethylsilyl)phosphite is based on the ability of the phosphorus atom to act as an electrophile. Dimethyl (trimethylsilyl)phosphite can react with a variety of nucleophiles, including alcohols, amines, and thiols, to form phosphorus-oxygen, phosphorus-nitrogen, and phosphorus-sulfur bonds, respectively.
Biochemische Und Physiologische Effekte
Dimethyl (trimethylsilyl)phosphite has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of cholinesterases, which are enzymes that hydrolyze acetylcholine. Dimethyl (trimethylsilyl)phosphite has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of action is not fully understood. In addition, Dimethyl (trimethylsilyl)phosphite has been reported to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl (trimethylsilyl)phosphite is a highly versatile reagent that can be used in a wide range of laboratory experiments. It is relatively easy to synthesize and has a high yield and purity. Dimethyl (trimethylsilyl)phosphite is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, Dimethyl (trimethylsilyl)phosphite is highly reactive and can be dangerous if not handled properly. It is also highly flammable and should be stored and used with caution.
Zukünftige Richtungen
There are many potential future directions for research on Dimethyl (trimethylsilyl)phosphite. One area of interest is the development of new synthetic methods for Dimethyl (trimethylsilyl)phosphite and its derivatives. Another area of interest is the investigation of the mechanism of action of Dimethyl (trimethylsilyl)phosphite in inhibiting cholinesterase activity and its potential use as a therapeutic agent for Alzheimer's disease. Finally, the use of Dimethyl (trimethylsilyl)phosphite as a ligand in coordination chemistry and its potential applications in catalysis and materials science are also areas of interest for future research.
Synthesemethoden
Dimethyl (trimethylsilyl)phosphite can be synthesized by reacting trimethylsilyl chloride with phosphorus trichloride in the presence of dimethylamine. The reaction produces dimethyl (trimethylsilyl)phosphine, which is then oxidized to Dimethyl (trimethylsilyl)phosphite using hydrogen peroxide. The yield of Dimethyl (trimethylsilyl)phosphite is typically high, and the purity can be improved by simple distillation.
Wissenschaftliche Forschungsanwendungen
Dimethyl (trimethylsilyl)phosphite is widely used in scientific research as a reagent for the synthesis of phosphorus-containing compounds. It is an important intermediate in the synthesis of phosphonates, phosphoramidates, and phosphates. Dimethyl (trimethylsilyl)phosphite is also used as a ligand in coordination chemistry, where it forms stable complexes with transition metal ions. In addition, Dimethyl (trimethylsilyl)phosphite is used as a phosphorylating agent in organic synthesis, where it is used to introduce phosphoryl groups into organic molecules.
Eigenschaften
CAS-Nummer |
18135-14-3 |
|---|---|
Produktname |
Dimethyl (trimethylsilyl)phosphite |
Molekularformel |
C5H15O3PSi |
Molekulargewicht |
182.23 g/mol |
IUPAC-Name |
dimethoxyphosphoryl(trimethyl)silane |
InChI |
InChI=1S/C5H15O3PSi/c1-7-9(6,8-2)10(3,4)5/h1-5H3 |
InChI-Schlüssel |
UXEJFLIQYYPDFZ-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)[Si](C)(C)C |
Kanonische SMILES |
COP(=O)(OC)[Si](C)(C)C |
Andere CAS-Nummern |
18135-14-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



